Methyl 2-cyano-4-fluoro-6-methylbenzoate
Description
IUPAC Nomenclature and Constitutional Isomerism
Methyl 2-cyano-4-fluoro-6-methylbenzoate is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is benzoic acid, where the carboxylic acid group (-COOH) is esterified to a methyl group (-OCH₃). Substituents on the aromatic ring are numbered to assign the lowest possible locants: a cyano group (-CN) at position 2, a fluorine atom (-F) at position 4, and a methyl group (-CH₃) at position 6 (Figure 1).
Constitutional isomerism arises from variations in substituent positions while maintaining the same molecular formula (C₁₀H₈FNO₂). Potential isomers include:
- Positional isomers : Substituents relocated to alternative positions (e.g., 3-cyano-5-fluoro-2-methylbenzoate).
- Functional group isomers : Replacement of the ester with alternative groups (e.g., amides or ketones), though these fall outside the scope of this analysis.
A comparative analysis of substituent arrangements reveals that the 2,4,6-substitution pattern minimizes steric hindrance, as the meta and para positions allow optimal spatial distribution.
Table 1: Constitutional Isomers of this compound
| Substituent Positions (Cyano, Fluoro, Methyl) | IUPAC Name |
|---|---|
| 2, 4, 6 | This compound |
| 2, 3, 5 | Methyl 2-cyano-3-fluoro-5-methylbenzoate |
| 3, 4, 5 | Methyl 3-cyano-4-fluoro-5-methylbenzoate |
Crystal Structure Analysis via X-ray Diffraction
While direct X-ray crystallographic data for this compound is not publicly available, insights can be drawn from structurally analogous benzoate esters. For example, cholesteryl benzoate derivatives exhibit planar aromatic cores with substituent orientations influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces.
Key predicted structural features include:
- Bond lengths : The C=O bond in the ester group is expected to measure ~1.21 Å, consistent with carbonyl groups in similar esters.
- Dihedral angles : The cyano and fluorine substituents likely adopt a coplanar arrangement with the aromatic ring to maximize resonance stabilization.
Table 2: Predicted Crystallographic Parameters
| Parameter | Value (Å/°) | Rationale |
|---|---|---|
| C=O bond length | 1.21 | Typical for ester carbonyls |
| C-CN bond length | 1.45 | Aligned with nitrile-containing aromatics |
| F-C-C angle | 120° | Tetrahedral geometry preservation |
Comparative Analysis of Substituent Electronic Effects
The electronic effects of substituents are quantified using Hammett sigma constants (σ) , which describe electron-withdrawing (-σ) or electron-donating (+σ) tendencies. For this compound:
- Cyano (-CN) : σₚ = +0.66 (strong electron-withdrawing via resonance and induction).
- Fluoro (-F) : σₘ = +0.34 (moderate electron-withdrawing, inductive dominance).
- Methyl (-CH₃) : σₚ = -0.17 (electron-donating via hyperconjugation).
These competing effects create a polarized electronic environment:
- The cyano and fluorine groups decrease electron density at the carbonyl, enhancing electrophilicity and reactivity toward nucleophilic attack.
- The methyl group donates electrons through hyperconjugation, partially offsetting the electron withdrawal at position 6.
Table 3: Hammett Constants for Key Substituents
| Substituent | σₘ (Meta) | σₚ (Para) | Electronic Effect |
|---|---|---|---|
| -CN | +0.56 | +0.66 | Strong electron-withdrawing |
| -F | +0.34 | +0.06 | Moderate electron-withdrawing |
| -CH₃ | -0.07 | -0.17 | Electron-donating |
This electronic profile influences hydrolytic stability, as evidenced by studies on analogous esters. For instance, electron-withdrawing groups like -CN accelerate base-catalyzed hydrolysis by stabilizing the tetrahedral intermediate. Conversely, methyl groups delay hydrolysis by sterically shielding the ester carbonyl.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-cyano-4-fluoro-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-6-3-8(11)4-7(5-12)9(6)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGDEACFPFFUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728453 | |
| Record name | Methyl 2-cyano-4-fluoro-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877151-43-4 | |
| Record name | Methyl 2-cyano-4-fluoro-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-cyano-4-fluoro-6-methylbenzoate | |
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Preparation Methods
Two-Step Synthesis via Halogenated Intermediates and Cyanation
A closely related synthetic approach, demonstrated for analogues such as methyl 4-bromo-2-cyano-5-fluorobenzoate, can be adapted for this compound. The method involves:
Step 1: Halogenation and Diazotization
- Starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester (or analogous 6-methyl substituted derivative), the amino group is converted into an iodo substituent via diazotization using sodium nitrite and iodide in acidic medium (e.g., 20% sulfuric acid) at low temperature (0–5 °C).
- This yields a 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester intermediate.
Step 2: Cyanation
- The iodo intermediate is dissolved in an organic solvent such as N-methylpyrrolidone or N,N-dimethylformamide.
- Reaction with cuprous cyanide under nitrogen atmosphere at elevated temperature (60–80 °C) for several hours (5–10 h) replaces the iodo group with a cyano group.
- Work-up includes extraction, washing with ammonium chloride/ammonia mixtures and saturated sodium chloride solution, followed by purification via column chromatography.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotization/Iodination | 20% H2SO4, NaNO2, KI, 0-5 °C, 1-5 h | 72–87 | Low temperature critical for selectivity |
| Cyanation | CuCN, NMP or DMF, 60–80 °C, 5–10 h | 88–91 | Nitrogen atmosphere to avoid oxidation |
This method is advantageous due to its relatively short process route, simple operation, and high yield of the cyano-substituted methyl benzoate.
Research Findings and Optimization
- The diazotization and iodination step requires careful temperature control (0–5 °C) to prevent side reactions and ensure high yield.
- Cyanation with cuprous cyanide is favored in polar aprotic solvents such as NMP or DMF, with nitrogen protection to avoid oxidation of sensitive intermediates.
- The molar ratios are critical: for example, a molar ratio of substrate to sodium nitrite to iodide of 1:1.2:2 is optimal for diazotization.
- Cyanide is used in slight excess (1.5 equivalents) to drive the substitution to completion.
- Purification by column chromatography is necessary to achieve high purity of the final product.
- The reaction times vary from 1–5 hours for diazotization and 5–10 hours for cyanation depending on temperature and solvent.
Comparative Table of Preparation Parameters
| Parameter | Diazotization/Iodination Step | Cyanation Step |
|---|---|---|
| Starting Material | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester | 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester |
| Reagents | Sodium nitrite, potassium iodide, sulfuric acid (20%) | Cuprous cyanide |
| Solvent | Acidic aqueous medium | N-methylpyrrolidone or N,N-dimethylformamide |
| Temperature | 0–5 °C | 60–80 °C |
| Reaction Time | 1–5 hours | 5–10 hours |
| Atmosphere | Ambient | Nitrogen |
| Yield | 72–87% | 88–91% |
| Work-up | Extraction with ethyl acetate, washing with sodium sulfite and saturated NaCl | Extraction, washing with ammonium chloride/ammonia and saturated NaCl |
| Purification | Column chromatography | Column chromatography |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-4-fluoro-6-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Hydrolysis: 2-cyano-4-fluoro-6-methylbenzoic acid.
Reduction: 2-amino-4-fluoro-6-methylbenzoate.
Scientific Research Applications
Methyl 2-cyano-4-fluoro-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-cyano-4-fluoro-6-methylbenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 2-cyano-4-fluoro-6-methylbenzoate, the following structurally analogous methyl benzoate derivatives are compared based on substituent patterns, molecular properties, and applications:
Table 1: Structural and Molecular Comparison
Key Findings
Substituent Effects on Molecular Weight: The introduction of bromine (atomic mass ~80 g/mol) significantly increases molecular weight, as seen in Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (249.03 g/mol) and Methyl 4-bromo-2-cyano-6-fluorobenzoate (267.05 g/mol). In contrast, the target compound’s lighter substituents (-F, -CN, -CH₃) result in a lower molecular weight (193.17 g/mol).
The hydroxy group (-OH) in Methyl 4-bromo-2-fluoro-6-hydroxybenzoate increases polarity, likely improving aqueous solubility compared to the hydrophobic methyl group in the target compound.
Brominated analogs (e.g., Methyl 4-bromo-2-cyano-6-fluorobenzoate) may serve as intermediates in pharmaceuticals or agrochemicals due to bromine’s role in cross-coupling reactions.
Research Implications
- Synthetic Utility: The target compound’s fluorine and cyano groups make it a candidate for synthesizing fluorinated drug candidates or agrochemicals, where such substituents modulate bioavailability and metabolic stability.
- Comparative Stability : Brominated derivatives may exhibit greater photostability but lower solubility in polar solvents compared to the target compound.
Biological Activity
Methyl 2-cyano-4-fluoro-6-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. Its structure, characterized by a cyano group, a fluorine atom, and a methyl group attached to a benzoate framework, suggests a unique reactivity profile that may lead to various biological interactions. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound has the molecular formula . The presence of electron-withdrawing groups like the cyano and fluorine substituents makes it a candidate for several chemical reactions, including nucleophilic substitutions and electrophilic additions.
Synthesis Methods:
- Nucleophilic substitution : The cyano group can be introduced via nucleophilic attack on suitable precursors.
- Electrophilic aromatic substitution : The introduction of fluorine can occur through electrophilic fluorination methods.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have been shown to inhibit bacterial growth effectively against strains like E. coli and Pseudomonas aeruginosa.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against P. aeruginosa |
|---|---|---|
| This compound | TBD | TBD |
| Methyl 4-bromo-2-(cyclopropylamino)-5-fluoro-3-methylbenzoate | 0.008 | 0.125 |
Note: TBD indicates that specific MIC values for this compound are not yet available in the literature but are under investigation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial replication, such as DNA gyrase and topoisomerase IV.
- Disruption of Membrane Integrity : The compound may affect bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Case Study 1: Anticancer Activity
In vitro studies have indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. One study reported an IC50 value of for a similar compound against histone deacetylase (HDAC), suggesting potential applications in cancer therapy.
Case Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties associated with compounds containing similar functional groups. These compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents in inflammatory diseases.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that while some derivatives show low cytotoxicity, further evaluations are necessary to establish safety profiles for clinical applications.
Q & A
Q. Example Protocol :
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Methylation of benzoic acid | MeOH/H₂SO₄, reflux | 85 |
| 2 | Fluorination at 4-position | KF, DMF, 80°C | 72 |
| 3 | Cyano-group introduction | CuCN, DCM, 0–5°C | 65 |
Basic: How do substituent positions (cyano, fluoro, methyl) influence the compound’s reactivity in further derivatization?
Answer:
The substituents create distinct electronic and steric effects:
- Cyano (-CN) : Strong electron-withdrawing effect activates the ring for electrophilic substitution but deactivates nucleophilic attacks.
- Fluoro (-F) : Moderate electron-withdrawing and ortho/para-directing, enhancing regioselectivity in halogenation or nitration .
- Methyl (-CH₃) : Electron-donating and sterically hindering, protecting adjacent positions from unwanted reactions (e.g., at 6-position) .
Q. Substituent Effects Table :
| Position | Substituent | Electronic Effect | Steric Impact |
|---|---|---|---|
| 2 | Cyano | Withdrawing | Moderate |
| 4 | Fluoro | Withdrawing | Low |
| 6 | Methyl | Donating | High |
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?
Answer:
Discrepancies often arise from:
- Dynamic effects in solution (NMR) : Rotamers or solvent interactions may obscure signals. Use variable-temperature NMR to identify conformational changes .
- Crystal packing (XRD) : Solid-state structures may differ from solution geometries. Compare with computational models (DFT) to reconcile bond lengths/angles .
Case Study :
In a study of a fluorinated benzoate analog, XRD revealed a bent molecular core (144° bend angle) due to steric effects from the methyl group, while NMR suggested free rotation. DFT simulations confirmed temperature-dependent conformational flexibility .
Advanced: What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Answer:
Use accelerated stability testing:
pH Stability :
- Expose to buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-MS. The ester group is prone to hydrolysis at high pH (>10) .
Thermal Stability :
- Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The methyl ester typically decomposes above 200°C .
Q. Degradation Pathways :
| Condition | Major Degradation Product | Mechanism |
|---|---|---|
| pH > 10 | 2-cyano-4-fluoro-6-methylbenzoic acid | Ester hydrolysis |
| 200°C+ | CO₂ + fluorinated aromatic fragments | Thermal decarboxylation |
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking Studies : Screen derivatives against target proteins (e.g., enzymes) using software like AutoDock. The cyano group often participates in hydrogen bonding with active sites .
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity. Fluorine’s electronegativity improves membrane permeability in analogs .
Q. Example Model :
| Derivative | Substituent | Predicted IC₅₀ (μM) |
|---|---|---|
| 2-CN, 4-F, 6-CH₃ | Reference | 12.3 |
| 2-CN, 4-Cl, 6-CH₃ | 8.7 | Chlorine enhances binding |
| 2-NO₂, 4-F, 6-CH₃ | 21.5 | Nitro reduces solubility |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the methyl group at 6-position appears as a singlet (~δ 2.3 ppm) .
- IR : Confirms ester (C=O ~1720 cm⁻¹) and cyano (C≡N ~2240 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₀H₈FNO₂: 205.05 g/mol) .
Advanced: How do steric effects from the 6-methyl group impact catalytic reactions (e.g., Suzuki coupling)?
Answer:
The methyl group at 6-position hinders Pd-catalyzed cross-coupling by:
- Blocking coordination sites : Reduces catalyst accessibility. Use bulky ligands (e.g., SPhos) to mitigate steric hindrance .
- Slowing transmetallation : Optimize temperature (80–100°C) and solvent (toluene/EtOH) to enhance reaction rates .
Q. Optimized Suzuki Coupling :
| Condition | Yield (%) |
|---|---|
| Pd(OAc)₂, SPhos, K₂CO₃, toluene/EtOH, 90°C | 78 |
| Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 52 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
